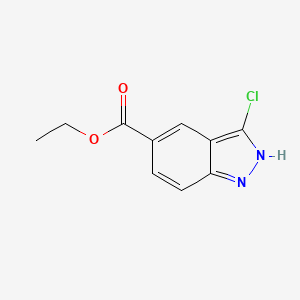

Ethyl 3-chloro-1H-indazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

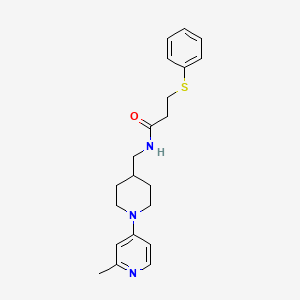

Ethyl 3-chloro-1H-indazole-5-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2 . It is a member of the indazole family, which is a type of heterocyclic aromatic organic compound . Indazoles have been of great interest due to their wide variety of biological properties .

Molecular Structure Analysis

The molecular structure of this compound consists of a 1H-indazole ring substituted with a chlorine atom at the 3rd position and an ethyl carboxylate group at the 5th position . The exact structural details can be obtained from a detailed spectroscopic analysis or X-ray crystallography, which is not available in the current literature.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the literature, indazoles in general are known to participate in a variety of chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, and iodine-mediated intramolecular aryl and sp3 C–H amination .Applications De Recherche Scientifique

Derivative Synthesis and Testing

Ethyl 3-chloro-1H-indazole-5-carboxylate is a key compound in the synthesis of various derivatives. For instance, Bistocchi et al. (1981) synthesized 65 new derivatives of ethyl-1H-indazole-3-carboxylate with various aliphatic or aromatic acyl radicals. Some derivatives demonstrated antiarthritic effects at low toxicity doses in preliminary tests on rats (Bistocchi et al., 1981).

Synthesis Methodology Development

Advancements in synthetic methods for related compounds have been explored. Zhu et al. (2003) reported a phosphine-catalyzed [4 + 2] annulation process, employing ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon, which leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu et al., 2003).

New Synthesis Techniques

Matiychuk et al. (2011) developed a recyclization method for synthesizing ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates, offering an economical and environmentally friendly approach (Matiychuk et al., 2011).

Photochemical Studies

Amati et al. (2010) investigated the photochemical properties of related compounds, contributing to our understanding of their photophysical characteristics and potential as singlet-oxygen sensitizers (Amati et al., 2010).

Synthesis of Oxazoles

Hodgetts and Kershaw (2002) utilized ethyl 2-chlorooxazole-4-carboxylate, a compound related to this compound, to synthesize various substituted oxazoles (Hodgetts & Kershaw, 2002).

Antimicrobial Activity Study

Desai et al. (2019) conducted a study on the antimicrobial activities of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, providing insights into their potential medical applications (Desai et al., 2019).

Indazole Derivatives Synthesis

Luo et al. (2006) described a method for regioselective protection and derivatization of indazoles, an area closely related to the study of this compound (Luo et al., 2006).

Corrosion Inhibition Studies

Raviprabha and Bhat (2021) explored the corrosion inhibition efficiency of a related compound, Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, on aluminum alloys, indicating its potential application in material science (Raviprabha & Bhat, 2021).

Coordination Polymer Research

Cisterna et al. (2018) investigated the effect of positional isomeric ligands, including ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-3-carboxylate, on the structure of Cd(II) coordination polymers, highlighting the isomeric effect on polymer structures (Cisterna et al., 2018).

Orientations Futures

Given the wide range of biological activities exhibited by indazole derivatives , there is potential for further exploration of Ethyl 3-chloro-1H-indazole-5-carboxylate in various pathological conditions. This could include further studies into its synthesis, chemical reactions, and mechanism of action, as well as detailed investigation of its physical and chemical properties and safety profile.

Propriétés

IUPAC Name |

ethyl 3-chloro-2H-indazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-3-4-8-7(5-6)9(11)13-12-8/h3-5H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEBRIAFHZOVCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(NN=C2C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858911.png)

![4-chloro-N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2858915.png)

![N-(4-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2858916.png)

![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2858922.png)

![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2858924.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2858927.png)